N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide

SNRI Transporter Binding Affinity Comparison

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide (CAS 2034474-03-6), also referred to as 071031B or Ammuxetine, belongs to the class of serotonin and norepinephrine reuptake inhibitors (SNRIs). Preclinical studies characterized this compound as a balanced, dual monoamine transporter inhibitor with high affinity for both SERT and NET and demonstrated robust antidepressant efficacy in multiple animal models.

Molecular Formula C21H19NO4S
Molecular Weight 381.45
CAS No. 2034474-03-6
Cat. No. B2604109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide
CAS2034474-03-6
Molecular FormulaC21H19NO4S
Molecular Weight381.45
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3=CC4=C(C=C3)OCO4)O
InChIInChI=1S/C21H19NO4S/c1-21(24,17-6-7-18-19(10-17)26-13-25-18)12-22-20(23)15-4-2-14(3-5-15)16-8-9-27-11-16/h2-11,24H,12-13H2,1H3,(H,22,23)
InChIKeyBSOHVQMEFGMYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(2H-1,3-Benzodioxol-5-yl)-2-Hydroxypropyl]-4-(Thiophen-3-yl)Benzamide (CAS 2034474-03-6): A Balanced Serotonin-Norepinephrine Reuptake Inhibitor for Depression Research


N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide (CAS 2034474-03-6), also referred to as 071031B or Ammuxetine, belongs to the class of serotonin and norepinephrine reuptake inhibitors (SNRIs). Preclinical studies characterized this compound as a balanced, dual monoamine transporter inhibitor with high affinity for both SERT and NET and demonstrated robust antidepressant efficacy in multiple animal models [1]. Its structural features include a 4-(thiophen-3-yl)benzamide core and a 2-hydroxypropyl linker connected to a benzodioxole moiety, which distinguishes it from the naphthyl-containing pharmacophore of duloxetine [2]. Subsequent mechanistic research has further characterized the enantiomer S-071031B, attributing its superior behavioral pharmacology to favorable pharmacokinetic profiles rather than differences in target engagement [3].

Why 071031B (CAS 2034474-03-6) Cannot Be Replaced by Other SNRIs Like Duloxetine in Preclinical Studies


Although 071031B (Ammuxetine) and duloxetine both function as SNRIs, their distinct chemical structures lead to significantly different safety profiles and key pharmacokinetic properties. The replacement of duloxetine's naphthyl ring with a benzodioxole group in 071031B dramatically reduces oxidative stress-mediated hepatotoxicity, as shown in human hepatic spheroid models where S-071031B exhibits no cytotoxicity, while duloxetine shows clear dose-dependent toxicity [1]. Furthermore, the chiral nature of 071031B leads to enantiomer-specific behavioral differences driven by differential oral bioavailability and hepatic metabolism, not by target affinity [2]. These structural features also confer superior in vivo antidepressant efficacy compared to duloxetine [3]. Substituting 071031B with generic duloxetine in research studies would negate these safety advantages, alter pharmacokinetic-driven pharmacodynamic responses, and compromise experimental outcomes where lower hepatotoxic risk and distinct enantiomeric PK-PD profiles are critical to the study design.

Quantitative Comparator Evidence for 071031B (CAS 2034474-03-6): Binding Affinity, Efficacy, and Safety vs. Duloxetine and Enantiomers


071031B Exhibits High-Affinity Binding to SERT and NET with Ki Values in the Low Nanomolar Range vs. Duloxetine's Published Affinities

In vitro radioligand binding assays demonstrate that 071031B has high affinity for both serotonin transporter (SERT) and norepinephrine transporter (NET). The Ki values for 071031B at SERT are 2.68 nM (rat cortex) and 1.57 nM (recombinant cells); for NET, Ki values are 1.09 nM (rat cortex) and 0.36 nM (recombinant cells), as reported in Eur Neuropsychopharmacol [1]. In contrast, published affinity values for duloxetine show Ki at human SERT is 0.8 nM and at human NET is 7.5 nM, resulting in a NET/SERT affinity ratio of approximately 9, indicating less balanced transporter engagement [2]. 071031B's more balanced affinity profile (NET/SERT affinity ratio ~0.41 in rat tissue and 0.23 in recombinant cells) is supported by similar inhibitory rates to duloxetine at 1 and 100 nM in parallel binding tests [3].

SNRI Transporter Binding Affinity Comparison

071031B Demonstrates Superior Antidepressant Efficacy in the Tail Suspension Test and Forced Swimming Test Compared to Duloxetine

In vivo behavioral tests revealed that acute administration of 071031B dose-dependently reduced immobility time in the tail suspension test (TST) in mice and the forced swimming test (FST) in both mice and rats, with higher efficacy than duloxetine, without causing any stimulatory effect on locomotor activity [1]. This finding is supported by a separate study where 071031B, along with structurally related analogs (071017S, 071026W, 071031A), exhibited a minimal effective dose lower than that of duloxetine in the TST and FST in mice [2].

Antidepressant Efficacy Tail Suspension Test Forced Swimming Test Animal Model

S-071031B (Enantiomer of CAS 2034474-03-6) Exhibits Dramatically Lower Hepatotoxicity than Duloxetine in Human Hepatic Spheroid Models via Reduction of Oxidative Stress

In a human-relevant enhanced hepatic spheroid (EHS) model using HepaRG cells, the S-enantiomer of 071031B (S-071031B) showed no cytotoxicity in either single-dose or repeated-dose exposure paradigms, whereas duloxetine exhibited clear dose-dependent hepatotoxicity, characterized by glutathione depletion, reactive oxygen species (ROS) generation, mitochondrial dysfunction, steatosis, and cholestasis [1]. The structural replacement of duloxetine's naphthyl ring with a benzodioxole group in S-071031B abrogated the CYP450-dependent oxidative stress that initiates duloxetine-induced liver injury [1]. In vivo, CCl4-preinjured rats treated with duloxetine (40 mg/kg) exhibited elevated plasma LDH, ALT, AST, and ALP levels indicating hepatobiliary injury, whereas S-071031B-treated groups showed no significant alterations in these biomarkers and displayed normal liver histology comparable to controls [1].

Hepatotoxicity Drug-Induced Liver Injury Human Hepatic Spheroids Enantiomer Safety

S-071031B Is More Efficacious than R-071031B in Behavioral Models; Differential Pharmacokinetic Profiles, Not Target Engagement, Drive the Enantiomer-Specific Antidepressant Activity

In a chiral pharmacology study, S-071031B was significantly more potent than R-071031B in two depression models (forced swimming test in mice and rats) and two pain models (acetic acid-induced writhing test and formalin test in mice), despite both enantiomers displaying equipotent inhibition of human SERT and NET in vitro [1]. Pharmacokinetic analyses revealed that the differential behavioral pharmacology between the enantiomers is attributable to differences in oral bioavailability and hepatic metabolism, rather than differences in target affinity, pH stability, intestinal transport, or plasma protein binding [1]. This establishes S-071031B as the more active enantiomer and underscores the importance of enantiopure sourcing for consistent in vivo results.

Chiral Pharmacology Enantiomer Comparison Pharmacokinetics Behavioral Pharmacology

Optimal Procurement and Research Application Scenarios for 071031B (CAS 2034474-03-6)


Preclinical Antidepressant Drug Discovery Requiring Superior In Vivo Efficacy

Research programs seeking a balanced SNRI with demonstrated superior antidepressant efficacy over duloxetine in standard behavioral models should procure 071031B for head-to-head efficacy studies. The compound has shown higher efficacy in the tail suspension test and forced swimming test with a lower minimal effective dose, supporting its use in dose-response and comparator benchmarking studies in rodent depression models [1].

Hepatotoxicity and Safety Pharmacology Profiling in Antidepressant Development

When investigating drug-induced liver injury (DILI) mechanisms or screening for safer SNRI candidates, S-071031B is the preferred compound. It demonstrates dramatically lower hepatotoxicity than duloxetine in human hepatic spheroid (HepaRG) models and does not elevate liver enzymes or induce fatty liver pathology in CCl4-preinjured rats [2]. This makes it suitable for chronic dosing studies and safety assessment in hepatic impairment models.

Chiral Pharmacology and PK-PD Relationship Studies

For studies investigating the differential contribution of pharmacokinetics versus target engagement to in vivo pharmacological outcomes, enantiopure S-071031B should be sourced. Published data demonstrate that S-071031B is more behaviorally active than R-071031B despite equipotent in vitro SERT/NET inhibition, with the difference driven by oral bioavailability and hepatic metabolism [3]. This unique PK-PD disconnect makes the enantiomers valuable tools for chiral antidepressant development research.

Balanced Monoamine Transporter Occupancy and Selectivity Profiling

When experimental designs require a balanced dual SERT/NET inhibitor with a NET/SERT affinity ratio closer to 1 (unlike duloxetine's ~9-fold SERT preference), 071031B is the appropriate selection. Its Ki values for NET (0.36–1.09 nM) and SERT (1.57–2.68 nM) reflect a balanced profile well-suited for studies examining the interplay between serotonin and norepinephrine systems in depression and comorbid pain conditions [REFS-1, REFS-4].

Quote Request

Request a Quote for N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.